2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1185042-81-2
VCID: VC7671693
InChI: InChI=1S/C25H29BrN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31)
SMILES: CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br
Molecular Formula: C25H29BrN4OS
Molecular Weight: 513.5

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

CAS No.: 1185042-81-2

Cat. No.: VC7671693

Molecular Formula: C25H29BrN4OS

Molecular Weight: 513.5

* For research use only. Not for human or veterinary use.

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide - 1185042-81-2

Specification

CAS No. 1185042-81-2
Molecular Formula C25H29BrN4OS
Molecular Weight 513.5
IUPAC Name 2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C25H29BrN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31)
Standard InChI Key NKKONPCRFQXWFV-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is defined by its spirocyclic triazaspiro[4.5]decane framework. The compound’s IUPAC name, 2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide, reflects its intricate substitution pattern. Key features include:

  • A 4-bromophenyl group at position 2 of the triazaspiro core, contributing to hydrophobic interactions.

  • An ethyl substituent at the 8-position of the spirocyclic system, enhancing metabolic stability.

  • A thioether bridge linking the spirocyclic core to an acetamide group, which is further substituted with a 4-ethylphenyl moiety.

Molecular Formula and Weight

The molecular formula is C25H29BrN4OS, with a calculated molecular weight of 513.5 g/mol. Discrepancies in earlier reports (e.g., 515.47 g/mol) likely stem from variations in isotopic composition or computational methods.

PropertyValue
Molecular FormulaC25H29BrN4OS
Molecular Weight513.5 g/mol
Key Functional GroupsBromine, Sulfur, Amide

Spectroscopic and Stereochemical Features

The compound’s InChI Key (NKKONPCRFQXWFV-UHFFFAOYSA-N) and Canonical SMILES (CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br) provide precise descriptors for its stereochemistry. The spirocyclic structure induces conformational rigidity, which is critical for target binding specificity.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of the Spirocyclic Core: Cyclocondensation of ethylenediamine derivatives with ketones generates the triazaspiro[4.5]decane framework.

  • Bromophenyl Incorporation: Electrophilic aromatic substitution introduces the 4-bromophenyl group at position 2.

  • Thioether and Acetamide Functionalization: Coupling reactions attach the sulfanyl-acetamide side chain, with ethyl iodide facilitating N-alkylation.

Challenges in Synthesis

  • Steric Hindrance: The ethyl groups at the 8-position complicate nucleophilic substitutions, necessitating optimized reaction conditions.

  • Thioether Stability: Oxidation risks during synthesis require inert atmospheres or reducing agents.

Biological Mechanisms and Therapeutic Applications

Anticancer Activity via Thioredoxin Reductase Inhibition

The compound exhibits potent inhibition of thioredoxin reductase (TrxR), a selenoenzyme overexpressed in cancer cells. TrxR regulates redox homeostasis, and its inhibition disrupts cellular antioxidant defenses, leading to oxidative stress and apoptosis. In pancreatic cancer cell lines (Mia PaCa-2, PANC-1), the compound demonstrated IC50 values of 0.8–1.2 μM, outperforming standard agents like cisplatin (IC50: 5–10 μM).

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to ampicillin. Its mechanism likely involves disruption of bacterial membrane integrity or interference with essential enzymes.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Bromophenyl Group: Essential for π-π stacking interactions with aromatic residues in target proteins. Replacement with chlorine reduces potency by 40%.

  • Ethyl vs. Methyl Substituents: Ethyl groups at the 8-position enhance metabolic stability (t1/2: 6.2 hours vs. 3.1 hours for methyl analogs).

  • Thioether Linkage: Replacing sulfur with oxygen decreases TrxR inhibition by 60%, highlighting the importance of sulfur’s electronegativity.

Solubility and Bioavailability

  • LogP: Calculated at 3.8, indicating moderate lipophilicity. Methoxy analogs exhibit improved aqueous solubility (LogP: 2.9) but reduced membrane permeability.

  • Prodrug Strategies: Esterification of the acetamide group enhances oral bioavailability in rodent models (F%: 45% vs. 22% for parent compound).

Comparative Analysis with Analogous Compounds

Triazaspiro[4.5]decane Derivatives

CompoundSubstituentsIC50 (TrxR, μM)MIC (S. aureus, μg/mL)
Target Compound8-Ethyl, 4-BrPh0.98
Analog 18-Methyl, 4-ClPh1.516
Analog 28-Ethyl, 3,4-DiOMePh2.132

Key Trends:

  • Ethyl substitution correlates with lower IC50 values.

  • Bulkier substituents (e.g., 3,4-dimethoxy) reduce antimicrobial potency.

Future Directions and Clinical Translation

In Vivo Pharmacokinetics

Preliminary studies in rats reveal a plasma half-life of 4.8 hours and moderate tissue distribution (highest concentrations in liver and kidneys). Future work should explore nanoformulations to improve brain penetration for glioblastoma applications.

Toxicity Profiling

Acute toxicity studies in mice indicate an LD50 of 320 mg/kg, with reversible hepatotoxicity at therapeutic doses. Chronic toxicity evaluations are pending.

Combination Therapies

Synergy with checkpoint inhibitors (e.g., pembrolizumab) could enhance antitumor immune responses, leveraging TrxR inhibition’s role in modulating the tumor microenvironment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator